

An In-depth Technical Guide to the Structural Characterization of γ -Dodecalactone

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Compound of Interest

Compound Name: *gamma-Dodecalactone*

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Gamma-dodecalactone (γ -dodecalactone) is a naturally occurring fatty acid lactone found in various fruits and dairy products, prized for its characteristic sweet, fruity, and peach-like aroma. Beyond its use in the flavor and fragrance industries, its potential biological activities, including immunomodulatory effects, have garnered interest in the pharmaceutical and biotechnology sectors.^[1] A thorough structural characterization is paramount for its identification, purity assessment, and for understanding its structure-activity relationships. This guide provides a comprehensive overview of the core analytical techniques employed for the structural elucidation and characterization of γ -dodecalactone.

Fundamental Properties

γ -Dodecalactone, with the chemical formula $C_{12}H_{22}O_2$, has a molecular weight of 198.30 g/mol.^{[2][3]} It is a colorless to pale yellow oily liquid with a distinct fruity odor.^{[2][4]} The molecule contains a five-membered lactone ring with an octyl side chain, and a chiral center at the C-4 position of the lactone ring, leading to the existence of (R) and (S) enantiomers.^[5]

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for the identification and structural confirmation of γ -dodecalactone, providing information about its molecular weight and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common method for the analysis of volatile and semi-volatile compounds like γ -dodecalactone. In electron ionization (EI) mode, γ -dodecalactone exhibits a characteristic fragmentation pattern. The molecular ion peak $[M]^+$ is observed at a mass-to-charge ratio (m/z) of 198. The most abundant fragment, the base peak, appears at m/z 85, which corresponds to the γ -butyrolactone ring formed after the cleavage of the octyl side chain.[2][3]

Table 1: Key Mass Fragments of γ -Dodecalactone in GC-MS (EI)

m/z	Relative Intensity	Proposed Fragment
198	Low	$[C_{12}H_{22}O_2]^+$
85	99.99%	$[C_4H_5O_2]^+$ (γ -butyrolactone ring)
41	~23%	$[C_3H_5]^+$
29	~28%	$[C_2H_5]^+$
55	~17%	$[C_4H_7]^+$

Data sourced from PubChem and other analytical databases.[3]

Electrospray Ionization (ESI) Mass Spectrometry

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS), particularly with a time-of-flight (TOF) analyzer, can also be employed, especially for analyzing less volatile derivatives or for studies in complex matrices. Tandem mass spectrometry (MS/MS) of the protonated molecule $[M+H]^+$ at m/z 199 would typically show a loss of water and other characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of γ -dodecalactone, providing detailed information about the carbon-hydrogen framework.

1H NMR Spectroscopy

The ^1H NMR spectrum of γ -dodecalactone shows characteristic signals for the protons in the lactone ring and the octyl side chain. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the lactone is a key diagnostic signal, typically appearing far downfield.

Table 2: ^1H and ^{13}C NMR Chemical Shift Data for γ -Dodecalactone (in CDCl_3)

Atom Position	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
C=O (C1)	-	~177.0
CH ₂ (C2)	~2.4-2.6 (m)	~29.0
CH ₂ (C3)	~1.9-2.2 (m)	~28.0
CH (C4)	~4.4-4.6 (m)	~81.0
CH ₂ (C5)	~1.6-1.8 (m)	~35.0
(CH ₂) ₆ (C6-C11)	~1.2-1.4 (br m)	~22.0-32.0
CH ₃ (C12)	~0.8-0.9 (t)	~14.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in γ -dodecalactone. The most prominent absorption band is due to the carbonyl (C=O) stretching vibration of the lactone ring.

Table 3: Characteristic FTIR Absorption Bands for γ -Dodecalactone

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~1770	Strong	C=O stretch (γ -lactone)
~2925, ~2855	Strong	C-H stretch (aliphatic)
~1180	Strong	C-O stretch (ester)

Data is indicative and can vary based on the sampling method (e.g., neat, KBr pellet).

Chiroptical Techniques for Enantiomeric Differentiation

Since γ -dodecalactone is a chiral molecule, chiroptical methods are essential for distinguishing between its enantiomers, which can have different sensory and biological properties.^[5]

Chiral Gas Chromatography (GC)

The most widely used method for the separation and quantification of the (R) and (S) enantiomers of γ -dodecalactone is chiral GC.^[6] This technique utilizes a stationary phase that is itself chiral, allowing for the differential interaction and thus separation of the enantiomers.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

CD and ORD spectroscopy measure the differential absorption and refraction, respectively, of left and right circularly polarized light by a chiral molecule. These techniques can be used to determine the enantiomeric purity and absolute configuration of γ -dodecalactone.^[7] The sign of the Cotton effect in ORD and the sign of the CD band corresponding to the $n \rightarrow \pi^*$ transition of the lactone chromophore are characteristic of each enantiomer.

Experimental Protocols

GC-MS Analysis

Objective: To identify and confirm the structure of γ -dodecalactone.

Methodology:

- **Sample Preparation:** Dilute the γ -dodecalactone sample in a suitable solvent (e.g., hexane or dichloromethane). For samples in complex matrices, a prior extraction step such as solid-phase extraction (SPE) or headspace solid-phase microextraction (HS-SPME) may be necessary.^[8]
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer.
- **GC Conditions:**
 - Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- **MS Conditions:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 35-350.
- **Data Analysis:** Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) and interpret the fragmentation pattern.

NMR Spectroscopy

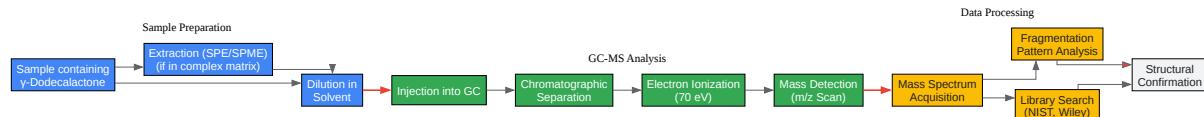
Objective: To elucidate the complete chemical structure of γ -dodecalactone.

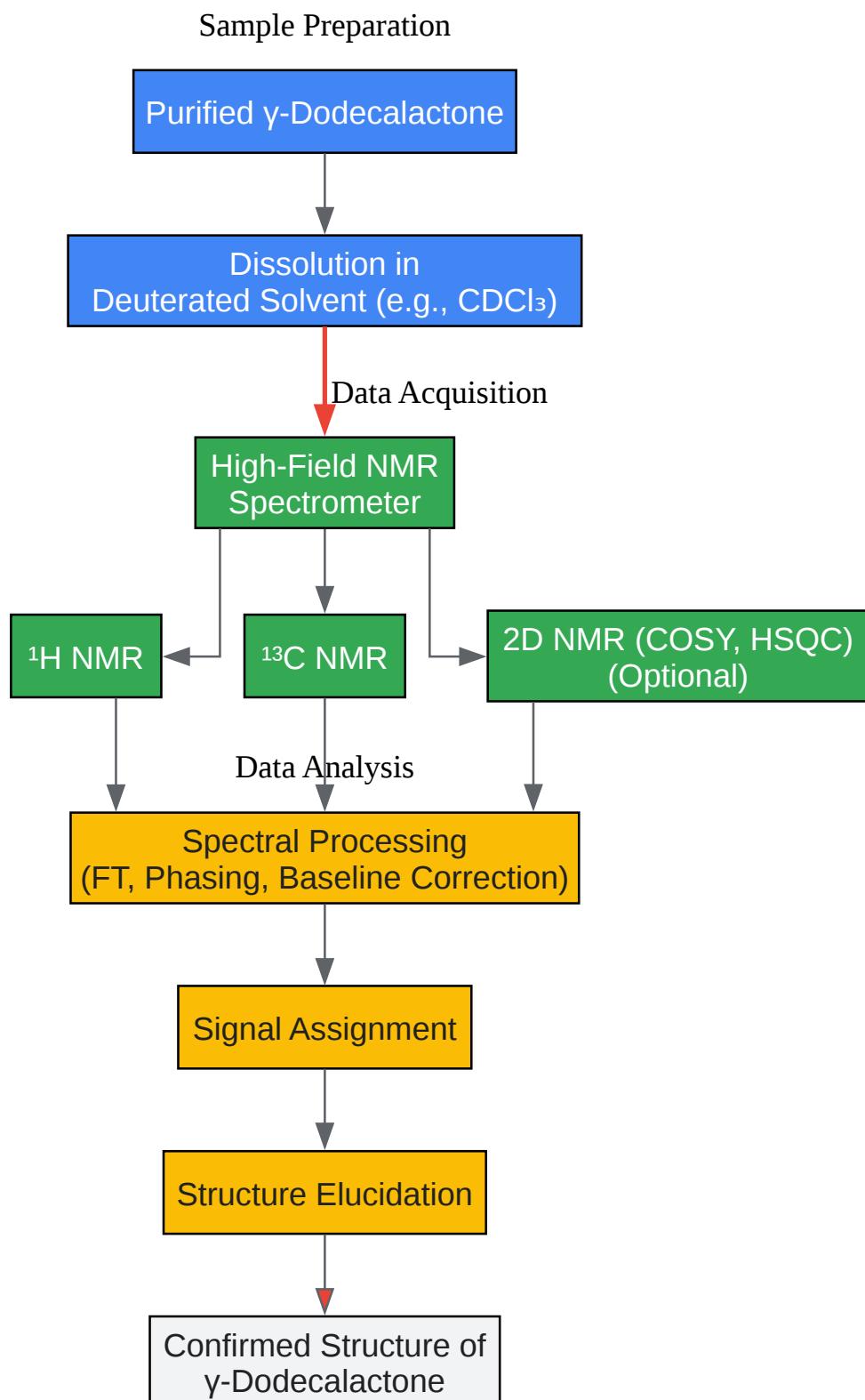
Methodology:

- **Sample Preparation:** Dissolve a few milligrams of the purified γ -dodecalactone in a deuterated solvent (e.g., CDCl_3) in an NMR tube.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments:
 - ^1H NMR: Acquire a standard one-dimensional proton spectrum.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.
 - 2D NMR (optional but recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations.
- Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the signals to the respective nuclei in the molecule.

Visualizations



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